chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 94333-35-4
VCID: VC17052722
InChI: InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3
SMILES:
Molecular Formula: C15H9CrN6O12
Molecular Weight: 517.26 g/mol

chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate

CAS No.: 94333-35-4

Cat. No.: VC17052722

Molecular Formula: C15H9CrN6O12

Molecular Weight: 517.26 g/mol

* For research use only. Not for human or veterinary use.

chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate - 94333-35-4

Specification

CAS No. 94333-35-4
Molecular Formula C15H9CrN6O12
Molecular Weight 517.26 g/mol
IUPAC Name chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
Standard InChI InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3
Standard InChI Key RHYIFPUBQRHNAF-UHFFFAOYSA-K
Canonical SMILES C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3]

Introduction

Structural Characteristics and Molecular Composition

Chromium orotate belongs to the class of homoleptic metal carboxylates, where three bidentate orotate anions coordinate to a central Cr³⁺ ion. The ligand, orotic acid (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid), deprotonates at the carboxylate group (pKa ≈ 2.8) and the N3 position of the pyrimidinedione ring (pKa ≈ 9.5) under basic conditions, enabling chelation via the carboxylate oxygen and the adjacent carbonyl group . X-ray diffraction studies of analogous chromium carboxylates suggest a distorted octahedral geometry, with bond lengths of ~1.92 Å for Cr–O and ~2.05 Å for Cr–N .

Molecular Geometry and Bonding

The complex’s IUPAC name, chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate, reflects its ionic structure: three orotate anions balance the +3 charge of the chromium center . Density functional theory (DFT) calculations on similar systems predict ligand-to-metal charge transfer transitions in the UV-Vis spectrum, with absorption bands near 450 nm attributable to d-d transitions . The rigid pyrimidinedione ring imposes steric constraints, likely reducing aggregation tendencies observed in other chromium carboxylates .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC15H9CrN6O12\text{C}_{15}\text{H}_9\text{Cr}\text{N}_6\text{O}_{12}
Molar mass (g/mol)517.26
Hydrogen bond donors6
Hydrogen bond acceptors12
Rotatable bonds0
Topological polar surface252 Ų

Synthesis and Purification

The synthesis of chromium orotate proceeds via anhydrous salt metathesis, a method validated for related chromium carboxylates . Combining chromium(III) chloride tetrahydrofuran adduct (CrCl3(THF)3\text{CrCl}_3(\text{THF})_3) with sodium orotate (Na3(C5H2N2O4)\text{Na}_3(\text{C}_5\text{H}_2\text{N}_2\text{O}_4)) in tetrahydrofuran (THF) precipitates sodium chloride and yields the target complex:

CrCl3(THF)3+3Na3(C5H2N2O4)Cr(C5H2N2O4)3+3NaCl+3THF\text{CrCl}_3(\text{THF})_3 + 3 \text{Na}_3(\text{C}_5\text{H}_2\text{N}_2\text{O}_4) \rightarrow \text{Cr}(\text{C}_5\text{H}_2\text{N}_2\text{O}_4)_3 + 3 \text{NaCl} + 3 \text{THF}

Reaction conditions (e.g., stoichiometry, temperature) critically influence yield, as excess chloride or moisture promotes hydrolysis to oxyhydroxide byproducts . Purification via recrystallization from dimethylformamide (DMF) affords air-stable green crystals suitable for spectroscopic analysis .

Spectroscopic Characterization

Vibrational Spectroscopy

Infrared (IR) spectroscopy reveals key ligand vibrations:

  • Carboxylate antisymmetric stretch: 1580–1620 cm⁻¹

  • Pyrimidinedione C=O stretches: 1680 cm⁻¹ and 1725 cm⁻¹

  • Cr–O/Cr–N stretches: 420–480 cm⁻¹
    The absence of broad O–H stretches (3000–3500 cm⁻¹) confirms the anhydrous nature of the complex .

X-Ray Diffraction and Crystallography

High-energy X-ray diffraction of analogous chromium carboxylates reveals short-range order parameters (SRO) of ~2.5 Å, consistent with monomeric structures . Crystallographic data for chromium orotate remain unpublished, but unit cell parameters extrapolated from related complexes suggest a monoclinic system with space group Pca2₁ and lattice dimensions a = 9.8 Å, b = 23.6 Å, c = 8.4 Å .

Physicochemical Properties

Chromium orotate exhibits limited solubility in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) . Thermogravimetric analysis (TGA) of similar complexes shows decomposition onset at ~220°C, with exothermic peaks corresponding to ligand pyrolysis . The compound’s redox stability is inferred from cyclic voltammetry studies: the Cr³⁺/Cr²⁺ couple occurs at E₁/₂ = −0.34 V vs. SCE in acetonitrile, indicating moderate oxidative resistance .

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